2'-Oxoquinidinone
Description
2'-Oxoquinidinone is a major metabolite of quinidine, a Class Ia antiarrhythmic agent used to treat atrial and ventricular arrhythmias. Structurally, it is derived from the oxidation of the quinidine molecule at the 2' position, forming a ketone group. This modification alters its pharmacological properties compared to the parent compound. Approximately 10–20% of quinidine undergoes hepatic metabolism to form this compound, which retains antiarrhythmic activity but exhibits distinct electrophysiological and pharmacokinetic characteristics .
In vitro studies demonstrate that this compound modulates cardiac ion channels, particularly sodium and potassium channels, leading to rate-dependent depression of the maximum upstroke velocity (Vmax) of action potentials and prolongation of repolarization (APD90) in canine Purkinje fibers .
Properties
IUPAC Name |
4-(5-ethenyl-1-azabicyclo[2.2.2]octane-2-carbonyl)-6-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-12-11-22-7-6-13(12)8-18(22)20(24)16-10-19(23)21-17-5-4-14(25-2)9-15(16)17/h3-5,9-10,12-13,18H,1,6-8,11H2,2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJSOGQMXVIEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2C(=O)C3CC4CCN3CC4C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401002893 | |
| Record name | 2'-Hydroxy-6'-methoxycinchonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82793-82-6 | |
| Record name | 2'-Oxoquinidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082793826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Hydroxy-6'-methoxycinchonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Oxoquinidinone typically involves the cyclization of o-alkynylaryl isocyanide with iodine . This photochemical cyclization method is one of the advanced techniques used to prepare quinoline derivatives. Other methods include the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Industrial Production Methods: Industrial production of 2’-Oxoquinidinone may involve large-scale synthesis using the aforementioned methods, with a focus on optimizing reaction conditions to increase yield and purity. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2’-Oxoquinidinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may produce hydroquinoline derivatives .
Scientific Research Applications
Chemistry
2'-Oxoquinidinone serves as a crucial building block for synthesizing more complex molecules. Its structural properties allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
Research has identified this compound as a compound with potential anticancer properties. It disrupts microtubule polymerization in cancer cells, which is vital for cell division and proliferation.
Medicine
The compound is being investigated for its therapeutic potential in treating various diseases, particularly in cardiology due to its antiarrhythmic properties. Its efficacy is comparable to quinidine, a well-known antiarrhythmic drug.
Industry
In industrial applications, this compound contributes to the development of new materials and catalysts, enhancing processes across various sectors.
Antitumor Activity
Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5b | HepG2 | 10.12 | G2/M phase arrest, apoptosis |
| 5b | SK-OV-3 | 17.85 | G2/M phase arrest |
| 5b | NCI-H460 | 9.99 | Apoptosis via ROS and Ca²⁺ increase |
The mechanism involves cell cycle arrest and apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent.
Antiarrhythmic Properties
In studies involving animal models, this compound demonstrated comparable potency to quinidine in preventing arrhythmias induced by various stimuli. This property underscores its clinical relevance in managing specific cardiac conditions.
Case Studies
-
Brugada Syndrome : A patient with recurrent ventricular fibrillation was treated with quinidine (metabolizing to this compound), resulting in effective long-term suppression of arrhythmias.
- Clinical Significance : This case illustrates the potential of this compound in clinical settings for managing life-threatening arrhythmias.
Mechanism of Action
The mechanism of action of 2’-Oxoquinidinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein synthesis by binding to the ribosomal subunit, preventing the formation of a functional initiation complex . This mechanism is similar to that of other quinoline derivatives, which target bacterial enzymes like DNA gyrase and topoisomerase IV .
Comparison with Similar Compounds
Table 1: Comparative Electrophysiological Effects (10 µM concentration, canine Purkinje fibers)
Table 2: Antiarrhythmic Potency in Animal Models
Key Differences
(1) Antiarrhythmic Efficacy
- This compound vs. Quinidine: Both compounds show comparable potency in suppressing chloroform/hypoxia-induced ventricular fibrillation in mice (ED50: 0.21 vs. 0.18 mmoles/kg). However, this compound is equally potent to quinidine in the BaCl₂-induced rabbit arrhythmia model (ED50: 0.010 mmoles/kg for both) .
- This compound vs. 3-Hydroxyquinidine: While 3-hydroxyquinidine is marginally more potent in mice (ED50: 0.17 vs. 0.21 mmoles/kg), it is less effective and more toxic in rabbits (ED50: 0.026 vs. 0.010 mmoles/kg) .
(2) Arrhythmogenic Risk
- This suggests a lower proarrhythmic risk, though conflicting evidence exists regarding its role in torsade de pointes .
(3) Pharmacokinetics
- Renal Excretion: Patients with renal impairment show elevated serum levels of this compound, but its accumulation is less pronounced than that of quinidine itself .
Clinical Implications
- Contribution to Therapeutic Effects: this compound’s antiarrhythmic activity may augment quinidine’s efficacy, especially in patients with high metabolite/parent drug ratios .
Biological Activity
2'-Oxoquinidinone, a derivative of quinidine, has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of antiarrhythmic and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound derivatives. A series of novel 2-oxo-quinoline derivatives, including those containing α-aminophosphonates, were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, compound 5b exhibited significant inhibitory activity against HepG2 (liver cancer), SK-OV-3 (ovarian cancer), and NCI-H460 (lung cancer) cell lines, with IC50 values lower than those of standard chemotherapeutics like 5-FU and cisplatin .
The mechanism of action involved:
- Cell Cycle Arrest : Compound 5b induced G2/M phase arrest in HepG2 cells, increasing the G2-phase population significantly compared to control cells .
- Apoptosis Induction : The compound also triggered apoptosis through the mitochondrial pathway, as evidenced by increased reactive oxygen species (ROS) production and changes in intracellular calcium levels .
Table 1: Antitumor Activity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5b | HepG2 | 10.12 | G2/M phase arrest, apoptosis |
| 5b | SK-OV-3 | 17.85 | G2/M phase arrest |
| 5b | NCI-H460 | 9.99 | Apoptosis via ROS and Ca²⁺ increase |
Antiarrhythmic Properties
In addition to its antitumor effects, this compound has been studied for its antiarrhythmic properties. Research indicates that it possesses comparable potency to quinidine itself in preventing arrhythmias. In a study involving various metabolites of quinidine, including this compound, it was found that all tested compounds exhibited similar effective doses against induced ventricular fibrillation in animal models .
Case Studies
A notable case involved a patient with Brugada syndrome who experienced recurrent ventricular fibrillation. The administration of quinidine (which metabolizes to this compound) effectively suppressed these malignant arrhythmias over a long-term follow-up period . This underscores the clinical relevance of this compound in managing specific cardiac arrhythmias.
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Modulation : Increased intracellular calcium levels play a crucial role in both apoptosis and arrhythmia prevention.
- Reactive Oxygen Species (ROS) : ROS are implicated in the apoptotic pathways activated by the compound.
- Cell Cycle Regulation : The downregulation of cyclins and CDKs leads to cell cycle arrest, providing a therapeutic strategy against cancer cell proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
